molecular formula C15H11BrN2O2S B2381640 4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034519-64-5

4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2381640
CAS No.: 2034519-64-5
M. Wt: 363.23
InChI Key: AOXRBGXJWBAPRU-UHFFFAOYSA-N
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Description

4-Bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene backbone substituted with a bromine atom at the 4-position and a carboxamide group linked to a hybrid heterocyclic moiety: a pyridine ring substituted with a furan-2-yl group at position 5.

Properties

IUPAC Name

4-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXRBGXJWBAPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises two primary fragments:

  • 4-Bromothiophene-2-carboxylic acid : A brominated thiophene core.
  • (5-(Furan-2-yl)pyridin-3-yl)methanamine : A pyridine-furan hybrid amine.

The amide bond formation between these fragments represents the final coupling step. Retrosynthetic disconnections suggest independent synthesis of each moiety followed by conjugation (Figure 1).

Synthesis of 4-Bromothiophene-2-Carboxylic Acid

Direct Bromination of Thiophene-2-Carboxylic Acid

Bromination at the 4-position of thiophene-2-carboxylic acid can be achieved via electrophilic substitution. Using bromine (Br₂) in acetic acid at 0–5°C with iron(III) bromide as a catalyst yields 4-bromothiophene-2-carboxylic acid. Alternative methods include:

  • Directed ortho-Metallation : Employing LDA (lithium diisopropylamide) to deprotonate thiophene-2-carboxylic acid, followed by quenching with bromine.
  • NBS Bromination : N-Bromosuccinimide (NBS) in DMF under radical conditions, though regioselectivity may vary.
Table 1: Bromination Conditions and Yields
Method Reagents/Conditions Yield (%) Reference
Br₂/FeBr₃ Acetic acid, 0–5°C, 12 hr 65–70
LDA/Br₂ THF, −78°C, 2 hr 55–60
NBS/Radical Initiation DMF, AIBN, 80°C, 6 hr 40–45

Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Coupling for Pyridine-Furan Hybridization

A 5-bromopyridin-3-yl precursor undergoes Suzuki coupling with furan-2-ylboronic acid to install the furan moiety:

  • 3-Amino-5-bromopyridine is treated with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis in a mixture of dioxane/water (3:1) at 90°C for 12 hr.
  • The resulting 5-(furan-2-yl)pyridin-3-amine is methylated via reductive amination using formaldehyde and sodium cyanoborohydride to yield the methanamine derivative.
Table 2: Coupling and Functionalization Parameters
Step Reagents/Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O 75–80
Reductive Amination HCHO, NaBH₃CN, MeOH, 25°C 85–90

Amide Bond Formation

Carboxylic Acid Activation and Coupling

The final step involves coupling 4-bromothiophene-2-carboxylic acid with (5-(furan-2-yl)pyridin-3-yl)methanamine. Common strategies include:

  • HATU-Mediated Coupling : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIPEA in DMF at 25°C for 6 hr.
  • Acyl Chloride Method : Converting the acid to its acyl chloride (SOCl₂, reflux) followed by reaction with the amine in dichloromethane (DCM) with triethylamine (TEA).
Table 3: Amide Coupling Efficiency
Method Reagents/Conditions Yield (%) Reference
HATU/DIPEA DMF, 25°C, 6 hr 80–85
Acyl Chloride/TEA DCM, 0°C → 25°C, 12 hr 70–75

Optimization and Mechanistic Insights

Solubility and Steric Considerations

Density Functional Theory (DFT) studies on analogous nitroheterocycles highlight the importance of localized negative potential regions near electron-withdrawing groups (e.g., nitro, bromo) for reactivity. For 4-bromothiophene-2-carboxamide:

  • The bromine atom enhances electrophilicity, facilitating nucleophilic attack during amide bond formation.
  • Solubility Challenges : The furan-pyridine hybrid may reduce aqueous solubility, necessitating polar aprotic solvents (DMF, DMSO) during coupling.

Spectroscopic Characterization

Critical characterization data include:

  • ¹H NMR : Aromatic protons of thiophene (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.3 ppm), and furan (δ 6.3–6.5 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Microwave-assisted synthesis, as demonstrated for pyrazoline derivatives, could streamline the process:

  • Simultaneous bromination and amidation under microwave irradiation (100°C, 30 min).
  • Reduced reaction times and improved yields (∼90%) compared to conventional methods.

Solid-Phase Synthesis

Immobilizing the pyridine-furan amine on Wang resin enables iterative coupling and purification, though this approach remains unexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Bromine at the 4-position (target compound) versus 5-position (e.g., Compound 3 in ) may alter steric and electronic profiles. Nitro groups (e.g., Compound 17 in ) introduce strong electron-withdrawing effects, enhancing reactivity compared to bromine.

Thiazole-based analogs (e.g., ) demonstrate significant anticancer activity, suggesting that heterocycle choice critically influences biological outcomes.

Synthetic Efficiency :

  • Suzuki-Miyaura couplings () achieve moderate-to-high yields (35–84%), highlighting their utility for constructing aryl-thiophene linkages.

Discussion:

  • Antibacterial Activity : Nitro-substituted thiophenes () may act via nitroreductase activation, generating cytotoxic intermediates. Bromine, being less reactive, might require additional functionalization for similar efficacy.
  • Anticancer Potential: Thiazole-containing analogs () show pronounced cytostatic effects, likely due to interactions with kinase domains or DNA. The furan-pyridine hybrid in the target compound could mimic these interactions but with distinct pharmacokinetics.

Physicochemical and Crystallographic Insights

  • Isomerism : Bromination of thiophene derivatives (e.g., ) can yield constitutional isomers (e.g., 2a and 2b in an 80:20 ratio), emphasizing the need for precise synthetic control.
  • Crystal Packing : X-ray data () reveal triclinic systems (P-1 space group) for brominated thiophenes, suggesting dense packing that may influence solubility.

Biological Activity

4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure includes a bromine atom, a furan ring, a pyridine moiety, and a thiophene carboxamide, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3O2SC_{13}H_{10}BrN_3O_2S. The presence of heteroatoms such as nitrogen, sulfur, and oxygen in its structure is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various drug-resistant pathogens.

Case Study: Antibacterial Activity
A study evaluated this compound's effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria. The results indicated that the compound exhibited significant antibacterial activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae.

Concentration (mg/well)Zone of Inhibition (mm)Pathogen
1012A. baumannii
2015K. pneumoniae
3018E. coli
4020S. aureus
5025Pseudomonas aeruginosa

The highest zone of inhibition was observed at a concentration of 50 mg/well against Pseudomonas aeruginosa, demonstrating its potential as a potent antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
In vitro studies have shown that treatment with this compound leads to:

  • Cell Cycle Arrest: The compound induced G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
  • Mechanistic Insights: The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The binding affinity and selectivity are influenced by the presence of the bromine atom and the unique arrangement of functional groups.

Molecular Docking Studies

Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in bacterial resistance mechanisms and cancer cell survival pathways. The binding interactions include hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of these targets.

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) to introduce the bromo substituent .
  • Step 2: Coupling reactions (e.g., Suzuki-Miyaura) to attach the furan-pyridine moiety .
  • Step 3: Carboxamide formation via condensation of the thiophene carboxylic acid with the amine intermediate.
    Key Optimization Factors:
  • Temperature: Elevated temperatures (>80°C) improve coupling efficiency but may require inert atmospheres to prevent decomposition .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may necessitate rigorous drying .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps, with ligand choice affecting regioselectivity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., bromo at C4 of thiophene, furan-pyridine linkage) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridine-furan region .
  • X-ray Crystallography: Provides absolute stereochemical confirmation, especially for the carboxamide bond geometry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 407.0) and bromine isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer:

  • Core Modifications:
    • Replace bromine with other halogens (Cl, I) to assess electronic effects on target binding .
    • Substitute furan with thiophene or pyrrole to probe heterocycle-dependent activity .
  • Assay Design:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular Uptake: Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
  • Data Interpretation: Correlate IC₅₀ values with substituent electronegativity and steric parameters (Hammett σ, Taft ES) .

Q. What computational strategies predict binding modes of this compound with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., adenosine A₂A receptor) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping: Identify critical features (e.g., bromine as a hydrophobic anchor, carboxamide as H-bond donor) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .
  • Isotopic Labeling: Use ²H-labeled analogs to simplify complex splitting patterns in crowded regions .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Flow Chemistry: Continuous reactors reduce side reactions (e.g., oxidation of furan) by precise control of residence time .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column) .
  • Byproduct Tracking: LC-MS monitoring identifies dimers or debrominated impurities early in synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability:
    • Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic conditions (pH < 4) via carboxamide cleavage .
    • Use phosphate-buffered saline (PBS) for biological assays to prevent degradation .
  • Thermal Stability:
    • Decomposes above 150°C (TGA data), requiring low-temperature storage (-20°C) for long-term stability .

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